molecular formula C11H12N2S B12999356 N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine

N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine

Cat. No.: B12999356
M. Wt: 204.29 g/mol
InChI Key: ODDATTKZWKKXGZ-UHFFFAOYSA-N
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Description

N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine is an organic compound with the molecular formula C11H12N2S It is a heterocyclic amine that contains both pyridine and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine typically involves the reaction of thiophen-2-ylmethylamine with N-methylpyridin-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol and catalysts such as palladium on carbon. The reaction is usually performed at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(thiophen-2-ylmethyl)pyridin-2-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine is unique due to its specific combination of pyridine and thiophene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-methyl-N-(thiophen-2-ylmethyl)pyridin-4-amine

InChI

InChI=1S/C11H12N2S/c1-13(9-11-3-2-8-14-11)10-4-6-12-7-5-10/h2-8H,9H2,1H3

InChI Key

ODDATTKZWKKXGZ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CS1)C2=CC=NC=C2

Origin of Product

United States

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